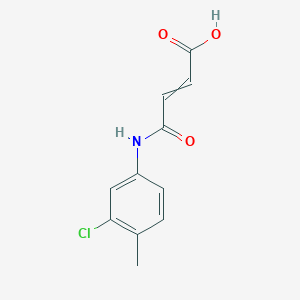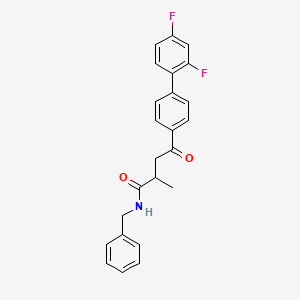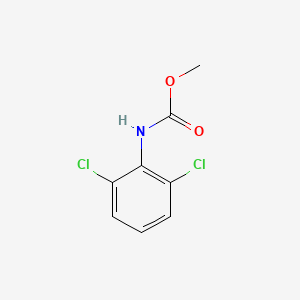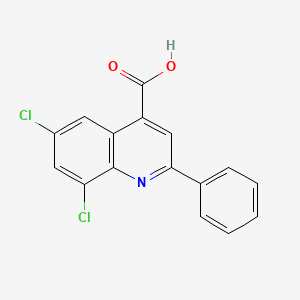
N-(2,4-Dichlorobenzylidene)-N'-phenyl-1,4-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are typically formed by the condensation of an amine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and N’-phenyl-1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can regenerate the starting materials. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The compound’s structure allows it to bind to specific sites on target molecules, interfering with their normal function .
相似化合物的比较
Similar Compounds
N’-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide: This compound shares a similar structure but has different substituents on the aromatic rings.
N’-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
N-(2,4-Dichlorobenzylidene)-N’-phenyl-1,4-phenylenediamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C19H14Cl2N2 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H14Cl2N2/c20-15-7-6-14(19(21)12-15)13-22-16-8-10-18(11-9-16)23-17-4-2-1-3-5-17/h1-13,23H |
InChI 键 |
PKAFCTOVYRNDDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)






